molecular formula C13H17NO4 B12820603 DL-N-Benzoyl-2-isopropylserine

DL-N-Benzoyl-2-isopropylserine

Cat. No.: B12820603
M. Wt: 251.28 g/mol
InChI Key: LNEDAIGVCSVPDM-UHFFFAOYSA-N
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Description

DL-N-Benzoyl-2-isopropylserine: is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is a derivative of serine, an amino acid, and features a benzoyl group attached to the nitrogen atom and an isopropyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzoyl-2-isopropylserine typically involves the protection of the amino group of serine, followed by the introduction of the benzoyl group. One common method includes the following steps:

    Protection of the amino group: The amino group of serine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz).

    Introduction of the benzoyl group: The protected serine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: DL-N-Benzoyl-2-isopropylserine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-N-Benzoyl-2-isopropylserine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of DL-N-Benzoyl-2-isopropylserine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular proteins, leading to modifications that affect their function and stability .

Comparison with Similar Compounds

Uniqueness: DL-N-Benzoyl-2-isopropylserine is unique due to the presence of both the benzoyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-benzamido-2-(hydroxymethyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H17NO4/c1-9(2)13(8-15,12(17)18)14-11(16)10-6-4-3-5-7-10/h3-7,9,15H,8H2,1-2H3,(H,14,16)(H,17,18)

InChI Key

LNEDAIGVCSVPDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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